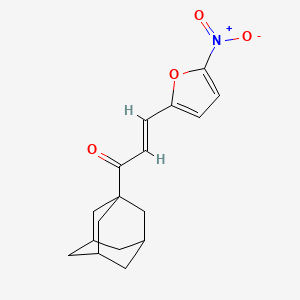![molecular formula C26H36N2O3 B10883234 1-(4-Phenylcyclohexyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B10883234.png)
1-(4-Phenylcyclohexyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-phenylcyclohexyl)-4-(2,4,5-trimethoxybenzyl)piperazine is a complex organic compound that belongs to the class of piperazines This compound is characterized by the presence of a phenylcyclohexyl group and a trimethoxybenzyl group attached to a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-phenylcyclohexyl)-4-(2,4,5-trimethoxybenzyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Phenylcyclohexyl Intermediate: This step involves the reaction of cyclohexanone with phenylmagnesium bromide (Grignard reagent) to form 4-phenylcyclohexanol.
Conversion to 4-Phenylcyclohexyl Bromide: The intermediate 4-phenylcyclohexanol is then converted to 4-phenylcyclohexyl bromide using hydrobromic acid.
Formation of the Piperazine Derivative: The 4-phenylcyclohexyl bromide is reacted with piperazine to form 1-(4-phenylcyclohexyl)piperazine.
Attachment of the Trimethoxybenzyl Group: Finally, the 1-(4-phenylcyclohexyl)piperazine is reacted with 2,4,5-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of 1-(4-phenylcyclohexyl)-4-(2,4,5-trimethoxybenzyl)piperazine may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved purification techniques, and scaling up the reaction conditions to accommodate larger quantities.
化学反応の分析
Types of Reactions
1-(4-phenylcyclohexyl)-4-(2,4,5-trimethoxybenzyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ketones or aldehydes back to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkylated piperazine derivatives.
科学的研究の応用
1-(4-phenylcyclohexyl)-4-(2,4,5-trimethoxybenzyl)piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 1-(4-phenylcyclohexyl)-4-(2,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
類似化合物との比較
1-(4-phenylcyclohexyl)-4-(2,4,5-trimethoxybenzyl)piperazine can be compared with other similar compounds, such as:
1-(4-phenylcyclohexyl)piperazine: Lacks the trimethoxybenzyl group, which may result in different chemical and biological properties.
4-(2,4,5-trimethoxybenzyl)piperazine: Lacks the phenylcyclohexyl group, which may affect its overall activity and applications.
特性
分子式 |
C26H36N2O3 |
|---|---|
分子量 |
424.6 g/mol |
IUPAC名 |
1-(4-phenylcyclohexyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C26H36N2O3/c1-29-24-18-26(31-3)25(30-2)17-22(24)19-27-13-15-28(16-14-27)23-11-9-21(10-12-23)20-7-5-4-6-8-20/h4-8,17-18,21,23H,9-16,19H2,1-3H3 |
InChIキー |
BUTFWBNZGZNKOL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-[1-(propylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10883153.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10883155.png)
![2-(Biphenyl-4-yloxy)-1-[4-(2-methylbenzyl)piperazin-1-yl]ethanone](/img/structure/B10883159.png)
![1-oxo-1-phenylbutan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B10883167.png)
![4-Benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10883173.png)
![(4Z)-5-methyl-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10883176.png)


![2-[(4-Acetylphenyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate](/img/structure/B10883205.png)
![2-{[(Z)-chloro{[3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopent-1-en-1-yl]imino}methyl]sulfanyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10883208.png)
![2-(4-chlorophenoxy)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B10883209.png)
![1-phenyl-2-(5',6',7',8'-tetrahydro-3'H-spiro[cyclohexane-1,4'-quinazolin]-2'-ylsulfanyl)ethanone](/img/structure/B10883210.png)

![2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B10883229.png)
